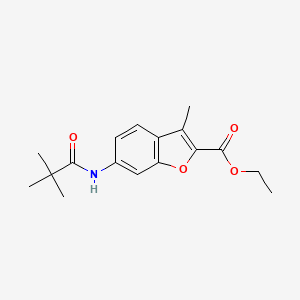

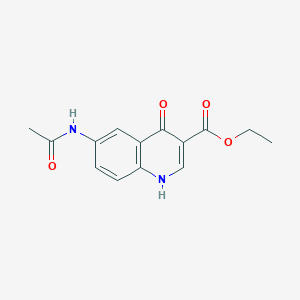

![molecular formula C20H13ClFN5O2S2 B2750382 3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892737-78-9](/img/structure/B2750382.png)

3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

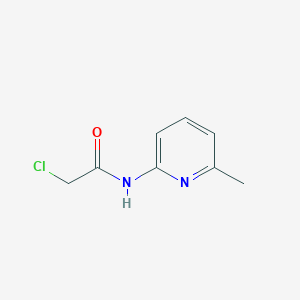

This compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .

Synthesis Analysis

The synthesis of similar compounds has been reported. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, a 4-chlorophenylsulfonyl group, and a 4-fluorobenzyl group . This structure is part of a larger class of compounds known as 1,2,3-triazoles, which are known for their diverse therapeutic potentials .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, it’s known that similar compounds can undergo a variety of reactions. For instance, the synthesis of related compounds involves reactions such as esterification, hydrazination, salt formation, and cyclization .Physical And Chemical Properties Analysis

The compound is a white powder that is soluble in DMSO . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

Research on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has highlighted their potential as potent and selective serotonin 5-HT6 receptor antagonists. This class of compounds, including variations like 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, exhibited significant activity in functional assays and receptor binding affinity studies, suggesting a potential for therapeutic applications targeting neurological and psychiatric disorders (Ivachtchenko et al., 2010).

Antitumor Activity

Another area of application for structurally related compounds is in antitumor activity. Derivatives such as 3-phenylthiazolo[4,5-d]pyrimidin-2-thione have been synthesized and evaluated for their antitumor properties. Selected compounds demonstrated significant activity against human tumor cell lines, indicating the potential of these chemical structures in cancer treatment (Becan & Wagner, 2008).

Herbicidal Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyridine moiety have been explored for their herbicidal activity. Such compounds were synthesized and found to possess excellent activity against a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural applications (Moran).

Antimicrobial and Antifungal Activities

The synthesis and biological study of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives have also revealed their antimicrobial and antifungal activities. Some synthesized compounds showed significant inhibitory effects comparable to standard treatments, presenting a new avenue for developing antimicrobial and antifungal agents (Becan & Wagner, 2008).

Mechanism of Action

properties

IUPAC Name |

10-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN5O2S2/c21-13-3-7-15(8-4-13)31(28,29)20-19-24-18(23-11-12-1-5-14(22)6-2-12)17-16(9-10-30-17)27(19)26-25-20/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAQRDVKQMXLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

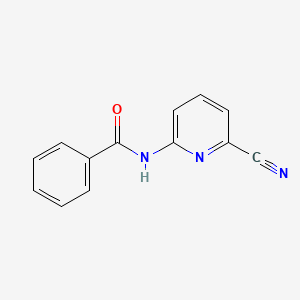

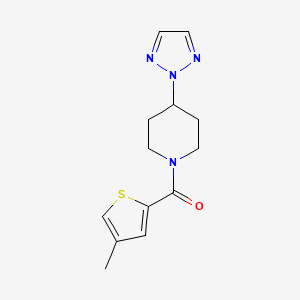

![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)

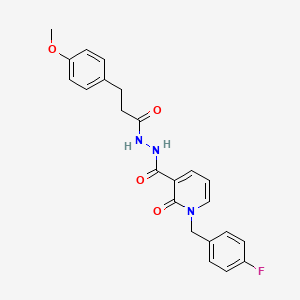

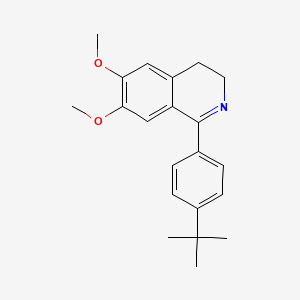

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)

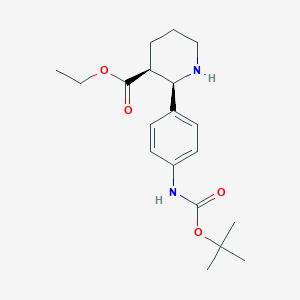

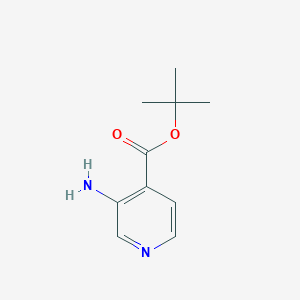

![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)